Edetol

Description

an ingredient of anti-aging cosmetics; sensitive coating on piezoelectric crystal detectors of SO2; RN given refers to parent cpd

Properties

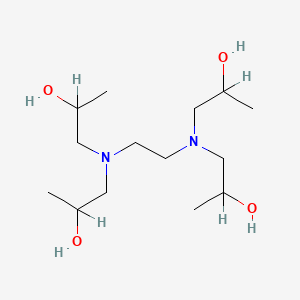

IUPAC Name |

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOXQYCFHDMMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68258-71-9 (monotosylate) | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026689 | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C @ 1.0 MM HG | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

VISCOUS LIQUID, WATER-WHITE LIQUID | |

CAS No. |

102-60-3 | |

| Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 102-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4R969U9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Edetate (EDTA)

A Note on "Edetol": Initial searches for "Edetol" did not yield a recognized pharmaceutical agent with a well-defined mechanism of action. However, "Edetol" is a chemical synonym for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, a compound used in various industrial and cosmetic applications as a chelating and cross-linking agent.[1][2] Given the context of a query about a drug's mechanism of action, it is highly probable that the intended subject was Edetate , commonly known as EDTA (Ethylenediaminetetraacetic acid), a well-established chelating agent in medicine.[3][4] This guide will, therefore, focus on the comprehensive mechanism of action of Edetate.

Core Mechanism of Action: Chelation

The primary mechanism of action of Edetate is chelation.[3] Edetate is a potent chelating agent, meaning it can form multiple coordination bonds with a single metal ion.[5] Its structure, featuring multiple carboxyl and amine groups, allows it to act as a ligand, donating electron pairs to form stable, water-soluble complexes with di- and trivalent metal ions.[3] This process effectively sequesters the metal ions, rendering them biologically inert and facilitating their elimination from the body.[6][7]

The stability of the resulting metal-EDTA complex is dependent on the specific metal ion involved. Edetate has a high affinity for a range of heavy metals, including lead, mercury, cadmium, and zinc, as well as for calcium.[8][9][10] The formation of these stable, soluble complexes is the cornerstone of its therapeutic and industrial applications.[3]

Therapeutic Applications and Specific Mechanisms

Heavy Metal Poisoning: The most prominent clinical application of Edetate is in the treatment of heavy metal poisoning, particularly lead poisoning.[8][11] When administered, typically as Edetate Calcium Disodium (CaNa₂EDTA), it circulates in the bloodstream.[10] The calcium in the CaNa₂EDTA complex is displaced by heavy metals like lead, for which Edetate has a higher affinity.[8][10] This forms a stable lead-EDTA complex that is then excreted by the kidneys through urine, thereby reducing the body's toxic metal burden.[7][8][12] The use of the calcium disodium salt is crucial as it prevents the depletion of essential calcium from the body during chelation.[10]

Hypercalcemia: Edetate Disodium (without calcium) is used in the emergency treatment of hypercalcemia.[9] In this case, its high affinity for calcium allows it to bind with excess calcium ions in the serum, forming a soluble complex that is then renally excreted. This directly leads to a lowering of the serum calcium level.[9]

Anticoagulation: In a laboratory setting, Edetate is widely used as an anticoagulant in blood collection tubes.[3] It chelates calcium ions, which are a necessary cofactor in the blood coagulation cascade.[3] By sequestering calcium, Edetate effectively prevents blood clotting, preserving the sample for hematological analysis.[3]

Other Reported Mechanisms and Uses:

-

Cardiovascular Disease: While controversial and not FDA-approved for this indication, chelation therapy with Edetate has been explored for atherosclerosis.[11][13] Proposed mechanisms include the removal of calcium from atherosclerotic plaques, reduction of oxidative stress, and a decrease in cross-linking within arterial walls, potentially improving elasticity.[11][13]

-

Pharmaceutical Formulations: Edetate is used as a stabilizer in various drug formulations by chelating trace metal ions that could catalyze the degradation of active pharmaceutical ingredients.[3]

Quantitative Data

| Parameter | Value | Source |

| Theoretical Lead Sequestration | 1 g of edetate calcium disodium can bind approximately 620 mg of lead. | [8] |

| Actual Lead Excretion | Parenteral administration of 1 g of edetate calcium disodium in patients with acute lead poisoning results in the urinary excretion of an average of 3–5 mg of lead. | [8] |

| Pharmacokinetics: Half-life | The half-life of edetate calcium disodium is approximately 20–60 minutes. | [14] |

| Recommended Dosage (Lead Poisoning) | For adults and children, a typical dosage is 25 to 75 mg/kg/day, administered intramuscularly or intravenously. | [7] |

Experimental Protocols

Protocol: Assessing the Efficacy of Edetate in a Model of Lead Poisoning

-

Subject Selection: Utilize an appropriate animal model (e.g., rats) and induce lead toxicity through controlled administration of a lead salt (e.g., lead acetate in drinking water).

-

Baseline Measurement: Prior to treatment, collect 24-hour urine and blood samples to establish baseline lead levels using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Treatment Administration: Divide subjects into a control group (receiving a saline placebo) and a treatment group (receiving a clinically relevant dose of Edetate Calcium Disodium, e.g., 50 mg/kg, intravenously).

-

Post-Treatment Sample Collection: Collect 24-hour urine and periodic blood samples at set intervals following administration (e.g., 1, 4, 8, 12, and 24 hours).

-

Analysis: Quantify the concentration of lead in the collected urine and blood samples using ICP-MS.

-

Efficacy Determination: Compare the urinary excretion of lead and the reduction in blood lead concentration between the treatment and control groups. A statistically significant increase in urinary lead excretion and a decrease in blood lead levels in the Edetate-treated group would demonstrate the drug's chelation efficacy.

-

Safety Monitoring: Monitor renal function throughout the experiment by measuring serum creatinine and BUN levels to assess for nephrotoxicity, a potential side effect of Edetate.[14]

Visualizations

Caption: The chelation process of Edetate with heavy metal ions and subsequent excretion.

Caption: Workflow for an experiment to determine the efficacy of Edetate chelation.

References

- 1. Edetol - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. francisholisticmedicalcenter.com [francisholisticmedicalcenter.com]

- 5. lyfemedical.com [lyfemedical.com]

- 6. Edetol | 102-60-3 | Benchchem [benchchem.com]

- 7. Articles [globalrx.com]

- 8. drugs.com [drugs.com]

- 9. Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 11. naturemedclinic.com [naturemedclinic.com]

- 12. Articles [globalrx.com]

- 13. venturisclinic.com [venturisclinic.com]

- 14. Edetate Calcium Disodium | Davis’s Drug Guide [nursing.unboundmedicine.com]

An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known by trade names such as Quadrol® and Neutrol TE®, is a tetra-functional amino alcohol with a wide range of applications in various industrial and scientific fields.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function as a versatile crosslinking agent, catalyst, chelating agent, and monomer in polymer synthesis.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and relevant experimental protocols.

Physicochemical and Toxicological Properties

The properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine are summarized in the tables below, providing a quick reference for researchers and professionals.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-({2-[bis(2-hydroxypropyl)amino]ethyl}(2-hydroxypropyl)amino)propan-2-ol |

| CAS Number | 102-60-3 |

| EC Number | 203-041-4 |

| Molecular Formula | C₁₄H₃₂N₂O₄ |

| Molecular Weight | 292.41 g/mol |

| Synonyms | (Ethylenedinitrilo)tetra-2-propanol, EDTP, Quadrol, Neutrol TE |

Physical Properties

| Property | Value |

| Appearance | Clear, colorless to pale yellow viscous liquid |

| Density | 1.013 g/mL at 25 °C |

| Boiling Point | 175-181 °C at 0.8 mmHg |

| Melting Point | 32 °C |

| Flash Point | 211 °C (closed cup) |

| Vapor Pressure | 1 mmHg at 20 °C |

| Refractive Index | n20/D 1.4812 |

| Water Solubility | Miscible |

Toxicological Data

| Parameter | Value |

| Acute Oral Toxicity (LD50) | Rat: 2,890 mg/kg |

| Hazard Statements | Causes serious eye irritation, May cause an allergic skin reaction |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |

Synthesis

The primary industrial synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine involves the reaction of ethylenediamine with four equivalents of propylene oxide.[1][4] This process is a ring-opening addition reaction, typically carried out under catalytic conditions.[1]

Caption: General synthesis pathway for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.

Key Applications

The unique molecular structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine lends itself to a variety of applications, most notably in the production of polyurethane foams where it serves a dual role as both a catalyst and a crosslinking agent.[5]

Polyurethane Foam Production

In the manufacturing of polyurethane foams, this compound's two tertiary amine groups catalyze the reaction between a polyol and an isocyanate. Simultaneously, its four hydroxyl groups react with isocyanate groups, becoming incorporated into the polymer structure and increasing the crosslink density. This results in rigid polyurethane foams with enhanced mechanical strength and thermal stability.[5]

Caption: Catalytic and crosslinking role in polyurethane formation.

Other Notable Applications

-

Epoxy Resin Curing: It is used as a curing agent for epoxy resins.[1]

-

Chelating and Complexing Agent: The presence of multiple hydroxyl and amine groups allows it to form stable complexes with metal ions, making it useful in water treatment and as a sequestering agent.[4][6]

-

Biomedical Applications: It serves as a monomer in the synthesis of shape memory polyurethane foams and as a crosslinking agent in the creation of biocompatible hydrogels for neural tissue engineering.[1][3]

-

Cosmetics: In cosmetic formulations, it can be used as an emulsifying and skin-conditioning agent.[4]

Experimental Protocols: Preparation of Rigid Polyurethane Foam

The following is a representative protocol for the laboratory-scale preparation of rigid polyurethane foam. This protocol is intended as a guide and should be adapted and optimized for specific research needs.

Materials and Equipment

-

Part A (Isocyanate): Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Part B (Polyol Blend):

-

Polyether Polyol

-

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (as catalyst and crosslinker)

-

Silicone surfactant (foam stabilizer)

-

Blowing agent (e.g., water, cyclopentane)

-

-

Disposable paper or plastic cups

-

Mechanical stirrer (2000-3000 rpm)

-

Digital scale

-

Timer

-

Fume hood

-

Personal Protective Equipment (safety goggles, gloves, lab coat)

Experimental Workflow

Caption: Step-by-step workflow for preparing polyurethane foam.

Procedure

-

Preparation of Part B (Polyol Blend): In a disposable cup, accurately weigh and combine the polyether polyol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, silicone surfactant, and the blowing agent. Mix thoroughly with the mechanical stirrer for approximately 1-1.5 minutes at a moderate speed (e.g., 600 rpm) until a homogenous mixture is obtained.

-

Preparation of Part A (Isocyanate): In a separate disposable cup, weigh the required amount of pMDI. This should be done immediately before mixing with Part B, as isocyanates are moisture-sensitive.

-

Combining and Mixing: Pour Part A into Part B and immediately begin mixing at high speed (2000-3000 rpm) for a short, predetermined time (typically 5-10 seconds), depending on the system's reactivity.

-

Pouring and Curing: Immediately after mixing, pour the reacting mixture into a mold or onto a surface and allow it to expand freely. The time from the start of mixing until the foam begins to rise is known as the "cream time."

-

Observation and Characterization: Observe and record key reaction times, such as cream time, gel time, and tack-free time. Allow the foam to cure completely before handling and characterization.

Safety and Handling

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine may cause serious eye irritation and allergic skin reactions. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

References

- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 2. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]

- 3. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. ES2988758T3 - Preparation of rigid polyurethane foam - Google Patents [patents.google.com]

Quadrol in Polymer Chemistry: A Technical Guide

Introduction

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commercially known as Quadrol®, is a tetrafunctional primary amine that serves as a versatile building block in polymer chemistry.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine groups, allows it to function as a crosslinking agent, chain extender, and monomer in the synthesis of a variety of polymers.[1][3][4] The presence of hydroxyl groups enables reactions with isocyanates to form polyurethanes, while the tertiary amine groups can catalyze these reactions.[5] Furthermore, Quadrol can be modified to introduce other functionalities, making it a valuable component in the development of advanced polymeric materials for diverse applications, including biomedical devices, coatings, and adhesives.[2]

Quadrol's Role in Polymer Synthesis

Quadrol's primary function in polymer chemistry is to create a three-dimensional network structure through crosslinking. The four hydroxyl groups provide multiple reaction sites, leading to a high crosslink density. This network formation significantly influences the mechanical, thermal, and chemical properties of the resulting polymer. The tertiary amine groups within the Quadrol molecule can also act as catalysts in certain polymerization reactions, such as the formation of polyurethanes.[5]

Applications in Polyurethane Synthesis

Quadrol is extensively used in the synthesis of polyurethanes (PUs), where it acts as a crosslinker or chain extender, reacting with diisocyanates to form a thermoset polymer network. The resulting polyurethanes often exhibit excellent mechanical properties and thermal stability, making them suitable for a range of applications, from rigid foams to elastomers and coatings.[5][6] The tetrafunctionality of Quadrol allows for the formation of highly crosslinked networks, which contributes to the rigidity and thermal resistance of the final material.

Quantitative Data: Mechanical and Thermal Properties of a Quadrol-Based Polyurethane Network

The following table summarizes the key mechanical and thermal properties of a polyurethane network synthesized from Quadrol and hexamethylene diisocyanate (HDI).

| Property | Value |

| Mechanical Properties | |

| Tensile Strength | 80 - 85 MPa |

| Elongation at Break | ~15% |

| Modulus | ~1.5 GPa |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | 85 °C |

Data sourced from a study on biomedical polyurethane networks.

Experimental Protocol: Synthesis of a Quadrol-Based Polyurethane Network

This protocol provides a representative procedure for the synthesis of a polyurethane network using Quadrol as a crosslinker.

Materials:

-

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

-

Hexamethylene diisocyanate (HDI)

-

Solvent (e.g., anhydrous dimethylformamide, DMF)

-

Nitrogen source (for inert atmosphere)

-

Glass reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet

-

Casting mold (e.g., Teflon or silicone)

-

Vacuum oven

Procedure:

-

Preparation of the Pre-polymer Mixture:

-

In the reaction vessel, dissolve a stoichiometric amount of Quadrol in the solvent under a nitrogen atmosphere. The concentration of the solution should be adjusted to achieve a suitable viscosity for mixing and casting.

-

Gently heat the mixture to ensure complete dissolution of Quadrol.

-

-

Addition of Diisocyanate:

-

Slowly add a stoichiometric amount of HDI to the Quadrol solution while stirring vigorously. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure thorough mixing and initiation of the polymerization reaction.

-

-

Casting and Curing:

-

Pour the resulting viscous liquid into the casting mold.

-

Place the mold in a vacuum oven and cure the polymer at an elevated temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours) to complete the crosslinking reaction.

-

After curing, allow the polymer to cool down to room temperature slowly to avoid internal stresses.

-

-

Post-Curing and Characterization:

-

The cured polyurethane network can be removed from the mold.

-

Post-curing at a slightly elevated temperature may be performed to ensure complete reaction of all functional groups.

-

The resulting polymer can then be characterized for its mechanical, thermal, and chemical properties using standard techniques such as tensile testing, dynamic mechanical analysis (DMA), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR).

-

Applications in Hydrogel Formation

Quadrol and its derivatives can be utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biocompatible and are explored for various biomedical applications, such as wound dressings and scaffolds for tissue engineering.[2] The hydrophilic nature of the hydroxyl groups in Quadrol contributes to the water-absorbing capacity of the resulting hydrogel.

Quantitative Data: Swelling Ratios of Representative Hydrogels

The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water. The following table provides representative equilibrium water content for hydrogels prepared from Quadrol methacrylate.

| Hydrogel Composition | Equilibrium Water Content (% by weight) |

| Poly(Quadrol methacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate | 80 - 85% |

| Poly(Quadrol dimethacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate | > 90% |

Data sourced from a patent on hydrogels of Quadrol methacrylate polymers.

Experimental Protocol: Preparation of a Quadrol-Based Hydrogel

This protocol outlines a general procedure for the synthesis of a hydrogel using a Quadrol derivative.

Materials:

-

Quadrol methacrylate (monomer)

-

Tetraethylene glycol dimethacrylate (TEGDMA) (crosslinker)

-

Ammonium persulfate (initiator)

-

Deionized water

-

Nitrogen source

-

Polymerization mold

-

Lyophilizer (freeze-dryer)

Procedure:

-

Preparation of the Monomer Solution:

-

Prepare an aqueous solution of Quadrol methacrylate at the desired concentration.

-

Add the crosslinking agent, TEGDMA, to the monomer solution. The amount of crosslinker will determine the crosslink density and, consequently, the swelling properties of the hydrogel.

-

Degas the solution by bubbling nitrogen through it for about 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

-

Initiation of Polymerization:

-

Add the initiator, ammonium persulfate, to the monomer solution and mix thoroughly.

-

Immediately pour the solution into the polymerization mold.

-

-

Curing:

-

Allow the polymerization to proceed at room temperature or a slightly elevated temperature for a sufficient time (typically several hours) until a solid hydrogel is formed.

-

-

Purification and Swelling Studies:

-

Immerse the prepared hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinker, and initiator. The water should be changed periodically over several days.

-

To determine the equilibrium swelling ratio, the hydrogel is swollen to its maximum capacity, weighed, then dried completely (e.g., by lyophilization), and weighed again. The swelling ratio is calculated as the ratio of the weight of water absorbed to the weight of the dry hydrogel.

-

Applications in Epoxy Resins

Quadrol can also be employed as a curing agent (hardener) for epoxy resins. The amine groups in Quadrol react with the epoxide groups of the epoxy resin, leading to the formation of a crosslinked network. The tetrafunctionality of Quadrol contributes to a high crosslink density, resulting in cured epoxy systems with high thermal stability and mechanical strength. The specific curing conditions (temperature and time) will depend on the type of epoxy resin and the desired properties of the final product.

Quadrol is a highly versatile and valuable component in polymer chemistry, primarily owing to its tetrafunctional nature which allows for the creation of densely crosslinked polymer networks. Its applications in polyurethanes, hydrogels, and epoxy resins demonstrate its ability to significantly enhance the mechanical, thermal, and swelling properties of these materials. The ability to tailor the final properties of polymers by incorporating Quadrol makes it a key ingredient for researchers and professionals in the development of high-performance materials for a wide array of applications, from industrial coatings to advanced biomedical devices. Further research into the modification of Quadrol and its incorporation into novel polymer architectures will undoubtedly continue to expand its utility in the field of polymer science.

References

- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 2. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]

- 3. One-pot, additive-free preparation of functionalized polyurethanes via amine–thiol–ene conjugation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Request for Quote [thermofisher.com]

- 5. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]

- 6. benchchem.com [benchchem.com]

Edetol: A Technical Overview of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

An In-depth Guide for Researchers and Drug Development Professionals

Edetol, known chemically as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a polyfunctional amine derivative.[1] It is also recognized by other names such as Quadrol and Tetrahydroxypropyl ethylenediamine.[2][3][4] This document provides a comprehensive technical overview of Edetol, focusing on its synthesis, properties, and applications relevant to the scientific and drug development communities.

Physicochemical Properties

Edetol is a colorless to pale yellow viscous liquid that is miscible with water and organic solvents like ethanol and methanol.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 102-60-3 | [1][2] |

| Molecular Formula | C₁₄H₃₂N₂O₄ | [1][2] |

| Molecular Weight | 292.41 g/mol | [1][2] |

| Boiling Point | 190 °C @ 1.0 mmHg | [1] |

| Density | 1.013 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4812 |

Synthesis of Edetol

The synthesis of Edetol can be achieved through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described.

Experimental Protocol: Synthesis of Edetol

Objective: To synthesize N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Edetol) from ethylenediamine and propylene oxide.

Materials:

-

Ethylenediamine

-

Propylene oxide

-

Methanol (as solvent)

-

Water

-

Catalyst (e.g., a basic catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine in methanol.

-

Slowly add propylene oxide to the solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

-

Characterize the final product using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Applications in Research and Development

Edetol's unique structure, with four hydroxyl groups and two tertiary amino groups, makes it a versatile molecule with a range of applications.[5]

1. Chelating Agent: The hydroxyl groups in Edetol allow it to chelate metal ions, which can influence various enzymatic activities and cellular processes.[1] This property is utilized in cosmetics and other formulations to sequester metal ions.[6]

2. Cross-linking Agent: Edetol serves as a cross-linking agent in the synthesis of polymers, particularly polyurethanes.[1] It is used to create biocompatible hydrogels that can mimic the extracellular matrix, providing a supportive environment for cell growth, including neural cells.[7]

3. Biomedical Applications: Edetol is a monomer used in the synthesis of shape memory polyurethane (SMPU) foams for various biomedical applications.[5][7] These applications include:

-

Actuators for treating ischemic stroke.[7]

-

Thrombus removal devices activated by laser light.[7]

-

Self-deployable neuronal electrodes.[7]

-

Vascular stents and sutures in microsurgery.[7]

4. Other Industrial Uses: Edetol also finds application as a catalyst in the production of urethane foams, a curing agent for epoxy resins, a viscosity modifier, and in the manufacture of surfactants and plasticizers.[1][3][5]

Biological Activity and Signaling Pathways

While Edetol itself is not a drug with a specific signaling pathway, its role as a building block for biomaterials and its chelating properties have biological implications.

Chelation and Its Biological Impact: The ability of Edetol to bind metal ions can indirectly affect biological pathways where these ions act as cofactors for enzymes. This can modulate cellular processes that are dependent on metal ion concentrations.

Below is a conceptual workflow illustrating the application of Edetol in creating biomaterials for cell studies.

As depicted, Edetol is a key component in the synthesis of hydrogel scaffolds, which are then used in cell culture experiments to study cell growth and other biological phenomena.

Conclusion

Edetol is a versatile chemical compound with significant applications in material science and biomedical engineering. Its properties as a chelating and cross-linking agent enable its use in a variety of industrial and research settings. For drug development professionals, Edetol's primary relevance lies in its role as a monomer for creating advanced biomaterials for drug delivery systems and tissue engineering scaffolds.

References

- 1. Edetol | 102-60-3 | Benchchem [benchchem.com]

- 2. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Edetol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Tetrahydroxypropyl Ethylenediamine - Cosmetic Analysis [cosmeticanalysis.com]

- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]

Edetol as a Biological Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edetol, also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol, is a versatile chemical compound with a range of applications in biomedical research and pharmaceutical development. While it is recognized for its roles as a cross-linking agent and a chelating agent, its utility as a biological buffer is less documented. This technical guide provides an in-depth exploration of the core properties of Edetol as a biological buffer, including its physicochemical characteristics, effective buffering ranges, and detailed protocols for its preparation and use in experimental settings.

Introduction

The precise control of pH is critical in a vast array of biological and biochemical experiments, from enzyme kinetics and cell culture to the formulation of therapeutic agents. Biological buffers are essential for maintaining a stable pH environment, thereby ensuring the integrity and activity of sensitive biological molecules and systems. Edetol, a tetrafunctional tertiary amine, possesses properties that make it a candidate for use as a biological buffer, particularly in alkaline conditions. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize Edetol in their work.

Physicochemical Properties of Edetol

A comprehensive understanding of the physicochemical properties of a buffering agent is paramount to its successful application. Key properties of Edetol are summarized in the table below.

| Property | Value | Reference |

| Synonyms | Quadrol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | [1] |

| Molecular Formula | C₁₄H₃₂N₂O₄ | [2] |

| Molecular Weight | 292.41 g/mol | [2] |

| Appearance | Viscous, colorless to pale yellow liquid | [3] |

| Solubility | Miscible with water, ethanol, methanol, toluene | [1] |

| pKa₁ (25 °C, 0.15M NaCl) | 4.30 ± 0.04 | [4] |

| pKa₂ (25 °C, 0.15M NaCl) | 8.99 ± 0.04 | [4] |

Buffering Characteristics of Edetol

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. This capacity is maximal at the pKa of the buffering agent. Based on potentiometric titration, Edetol has two experimentally determined pKa values: 4.30 and 8.99.[4] This indicates that Edetol can be an effective buffer in two distinct pH ranges.

Effective Buffering Ranges

The effective buffering range for a buffer is generally considered to be pKa ± 1. Therefore, Edetol can be utilized as a buffer in the following pH ranges:

-

Acidic Range: pH 3.30 - 5.30

-

Alkaline Range: pH 7.99 - 9.99

The presence of two distinct buffering ranges makes Edetol a versatile tool for various biochemical and pharmaceutical applications.

Mechanism of Buffering Action

Edetol is a polyprotic base, meaning it can accept more than one proton. The two tertiary amine groups in its structure are responsible for its buffering capacity. The pKa values correspond to the deprotonation of the dicationic and monocationic forms of the molecule. The equilibrium between the protonated and deprotonated forms of these amine groups allows the solution to resist changes in pH.

Caption: Chemical equilibrium of Edetol as a diprotic buffer.

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of Edetol as a biological buffer.

Preparation of a Stock Solution

A concentrated stock solution of Edetol can be prepared and diluted to the desired final concentration for various applications.

Materials:

-

Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

-

High-purity water (e.g., deionized, distilled, or Milli-Q)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

Procedure:

-

Weighing: Accurately weigh the required amount of Edetol to prepare a stock solution of a desired molarity (e.g., 1 M). For a 1 M stock solution, dissolve 292.41 g of Edetol in approximately 800 mL of high-purity water.

-

Dissolving: Place the beaker on a stir plate and add a stir bar. Stir the solution until the Edetol is completely dissolved. Edetol is a viscous liquid, so thorough mixing is essential.

-

Volume Adjustment: Transfer the dissolved Edetol solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the Edetol is transferred. Bring the final volume to 1 L with high-purity water.

-

Storage: Store the 1 M Edetol stock solution at room temperature in a tightly sealed container. The solution is stable under normal temperatures and pressures.[5]

Preparation of a Working Buffer Solution

This protocol describes the preparation of an Edetol buffer at a specific pH and concentration.

Example: Preparation of 100 mL of 100 mM Edetol Buffer, pH 9.0

-

Dilution: Pipette 10 mL of the 1 M Edetol stock solution into a beaker containing approximately 80 mL of high-purity water.

-

pH Adjustment: Place the beaker on a stir plate with a stir bar. Immerse a calibrated pH electrode into the solution. Slowly add a suitable acid, such as 1 M HCl, dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.

-

Final Volume: Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water.

-

Sterilization (Optional): If required for the specific application (e.g., cell culture), the buffer solution can be sterilized by filtration through a 0.22 µm filter.

Caption: General workflow for preparing an Edetol buffer solution.

Example Application: Edetol in Tissue Clearing

Edetol (Quadrol) has been utilized as a component of a "Decoloring Buffer" in tissue clearing protocols.[6]

Protocol:

-

Preparation of 25% Quadrol in 1X PBS:

-

To prepare 1 L of the buffer, add 250 g of N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine (Quadrol) to a container.

-

Add 100 mL of 10X Phosphate-Buffered Saline (PBS).

-

Add high-purity water to bring the final volume to 1 L.

-

Mix thoroughly until the viscous liquid is fully dissolved and the solution is homogenous.

-

-

Storage and Handling:

Considerations for Use

When using Edetol as a biological buffer, several factors should be taken into account:

-

Chelating Properties: Edetol is a known chelating agent and can bind to metal ions.[3] This can be advantageous in some applications by preventing metal-catalyzed reactions, but it may interfere with experiments that require specific metal ion concentrations, such as certain enzyme assays.

-

Ionic Strength: The ionic strength of the buffer can affect biological systems. The addition of an acid (e.g., HCl) to adjust the pH will contribute to the overall ionic strength of the solution.

-

Temperature Dependence: The pKa of a buffer can be temperature-dependent. For precise applications, it is advisable to adjust the pH of the Edetol buffer at the temperature at which the experiment will be conducted.

-

Compatibility: The compatibility of Edetol with specific assays and biological systems should be evaluated. Preliminary experiments may be necessary to ensure that Edetol does not interfere with the experimental outcome. For instance, as a tertiary amine, it may have an impact on certain enzymatic reactions.

Conclusion

Edetol, with its two distinct pKa values, offers a versatile option as a biological buffer for both acidic and alkaline pH ranges. Its utility in various applications, from biochemical assays to tissue clearing, underscores its potential as a valuable tool for researchers. By following the detailed protocols and considering the key factors outlined in this guide, scientists and drug development professionals can confidently incorporate Edetol into their experimental designs to maintain precise pH control. Further research into the temperature dependence of its pKa and its compatibility with a broader range of biological assays would be beneficial to expand its application in the scientific community.

References

- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]

- 2. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Request for Quote [thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. The pK(a) values of N,N,N',N'-tetrakis-(2-hydroxypropyl)ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

The Pivotal Role of Quadrol in Polyurethane Production: A Technical Review

An in-depth analysis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) as a crucial component in the synthesis of a wide array of polyurethane materials. This guide explores its function as both a crosslinker and a catalyst, providing a comprehensive overview for researchers, scientists, and professionals in drug development and polymer chemistry.

Quadrol, a tetrafunctional amine alcohol, is a significant building block in the polyurethane industry. Its unique structure, featuring four secondary hydroxyl groups and two tertiary amine nitrogens, allows it to impart a high degree of crosslinking and catalytic activity during the polymerization process. This dual functionality makes it a versatile additive in the production of rigid and flexible foams, coatings, adhesives, elastomers, and specialized biomedical materials.

Dual Functionality: Crosslinker and Catalyst

The fundamental chemistry of polyurethane formation involves the reaction of a di- or polyisocyanate with a polyol. Quadrol participates in this reaction through its four hydroxyl groups, which react with isocyanate groups to form urethane linkages. The tetrafunctional nature of Quadrol leads to the formation of a densely crosslinked three-dimensional network. This high crosslink density is instrumental in enhancing the mechanical strength, thermal stability, and chemical resistance of the final polyurethane product.

Simultaneously, the two tertiary amine groups within the Quadrol molecule act as catalysts, accelerating the gelling reaction (urethane formation) and, in the case of foams, the blowing reaction (water-isocyanate reaction to produce carbon dioxide). This catalytic activity allows for greater control over the curing process and the final properties of the polyurethane.[1][2]

Impact on Polyurethane Properties: A Quantitative Perspective

The concentration of Quadrol in a polyurethane formulation is a critical parameter that can be tailored to achieve specific material properties. While specific quantitative data directly correlating varying Quadrol concentrations to material properties is dispersed throughout scientific literature and patents, the general trends indicate a significant influence on mechanical and thermal characteristics.

An increase in Quadrol content generally leads to a higher crosslink density. This, in turn, is expected to enhance the following properties:

-

Mechanical Properties: Increased hardness, compressive strength, and tensile strength are anticipated with higher Quadrol concentrations. However, this often comes at the expense of reduced elongation at break, as the more rigid network restricts chain mobility.

-

Thermal Properties: A higher crosslink density typically results in an increased glass transition temperature (Tg), indicating improved thermal stability at elevated temperatures.

The following tables summarize typical data on the physical and chemical properties of Quadrol and the general effects of crosslinker concentration on polyurethane properties, providing a baseline for formulation development.

Table 1: Typical Physical and Chemical Properties of Quadrol

| Property | Value | Reference |

| Chemical Name | N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine | [3][4] |

| CAS Number | 102-60-3 | [4] |

| Molecular Formula | C₁₄H₃₂N₂O₄ | [5] |

| Molecular Weight | 292.41 g/mol | [5] |

| Appearance | Colorless to pale yellow viscous liquid | [4] |

| Hydroxyl Value | ~770 mg KOH/g | [1] |

| Functionality | 4 (hydroxyl), 2 (tertiary amine) | [1] |

Table 2: General Influence of Crosslinker Concentration on Polyurethane Properties

| Property | Effect of Increasing Crosslinker Concentration |

| Mechanical Properties | |

| Hardness | Increases |

| Tensile Strength | Generally Increases |

| Compressive Strength (Foams) | Generally Increases |

| Elongation at Break | Decreases |

| Thermal Properties | |

| Glass Transition Temperature (Tg) | Increases |

| Thermal Stability | Generally Increases |

| Other Properties | |

| Swelling in Solvents | Decreases |

Experimental Protocols: Synthesis of Quadrol-Based Polyurethanes

While specific formulations are often proprietary, the following sections provide generalized experimental protocols for the synthesis of rigid polyurethane foam and a polyurethane elastomer, illustrating the role of Quadrol in the process. These are intended as a starting point for laboratory-scale preparations.

Synthesis of a Rigid Polyurethane Foam

This protocol outlines a two-component approach for preparing a rigid polyurethane foam where Quadrol is part of the polyol component.

Materials:

-

Component A (Polyol Blend):

-

Polyether Polyol (e.g., sucrose or sorbitol-based, hydroxyl value 400-500 mg KOH/g)

-

Quadrol (as crosslinker and catalyst)

-

Silicone Surfactant (for cell stabilization)

-

Blowing Agent (e.g., water, HFOs)

-

Amine Catalyst (optional, for controlling reaction profile)

-

-

Component B (Isocyanate):

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

-

Procedure:

-

Preparation of Component A: In a suitable container, thoroughly mix the polyether polyol, Quadrol, silicone surfactant, and any additional amine catalyst until a homogeneous blend is achieved.

-

Addition of Blowing Agent: Carefully add the blowing agent (e.g., water) to Component A and mix vigorously.

-

Mixing of Components: In a separate container, weigh the required amount of Component B (pMDI). Add Component B to Component A and mix at high speed (e.g., 2000-3000 rpm) for a short period (typically 5-10 seconds) until the mixture is uniform.

-

Foaming and Curing: Immediately pour the reacting mixture into a mold. The mixture will begin to expand (cream time), rise (rise time), and solidify (tack-free time). Allow the foam to cure at room temperature or in an oven at a specified temperature (e.g., 70°C) to ensure complete reaction.

Synthesis of a Polyurethane Elastomer

This protocol describes a prepolymer method for synthesizing a polyurethane elastomer where Quadrol can be used as a chain extender and crosslinker.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, or a polyester polyol)

-

Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

-

Quadrol (as a chain extender/crosslinker)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

Procedure:

-

Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at an elevated temperature (e.g., 80°C) with stirring to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.

-

Chain Extension/Crosslinking: Cool the prepolymer to a suitable temperature (e.g., 60°C). Add the calculated amount of Quadrol and the catalyst to the prepolymer with vigorous stirring.

-

Casting and Curing: Pour the resulting mixture into a preheated mold and cure in an oven at a specified temperature and time (e.g., 100°C for several hours) to complete the crosslinking reaction.

Visualizing the Role of Quadrol: Reaction Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction involving Quadrol and a typical experimental workflow for polyurethane foam synthesis.

Applications in Advanced Materials

The unique properties imparted by Quadrol make it a valuable component in the development of advanced materials.

-

Shape Memory Polyurethanes (SMPs): Quadrol is used to create covalently crosslinked networks in SMPs. These materials can be programmed into a temporary shape and will recover their original shape upon exposure to an external stimulus, such as heat. The crosslinks formed by Quadrol act as the netpoints that store the permanent shape.[4][5]

-

Biomedical Applications: The biocompatibility of certain polyurethane formulations has led to their use in medical devices. Quadrol-based polyurethanes have been explored for applications such as in-situ forming scaffolds for tissue engineering and as components of biocompatible hydrogels.

-

High-Performance Coatings and Adhesives: The high crosslink density achievable with Quadrol contributes to the development of coatings with excellent chemical resistance, abrasion resistance, and durability. In adhesives, it can enhance bond strength and thermal stability.[3][4]

Conclusion

Quadrol's dual functionality as a crosslinker and a catalyst makes it a highly effective and versatile component in polyurethane production. By carefully controlling its concentration in formulations, researchers and manufacturers can tailor the mechanical, thermal, and chemical properties of a wide range of polyurethane materials. From commodity foams to advanced shape-memory polymers and biomedical devices, Quadrol continues to be a key ingredient in the innovation and application of polyurethane chemistry. Further research into the precise quantitative effects of Quadrol on polyurethane network architecture and final properties will undoubtedly lead to the development of new materials with enhanced performance characteristics.

References

- 1. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]

- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 5. N,N,N′,N′-テトラキス(2-ヒドロキシプロピル)エチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Applications of C14H32N2O4 (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical compound with the formula C14H32N2O4, scientifically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, and commonly referred to by trade names such as Edetol and Quadrol, is a versatile polyfunctional amine with a wide range of applications in industrial and biomedical fields. Its unique structure, featuring a central ethylenediamine backbone with four pendant hydroxypropyl groups, imparts properties as a chelating agent, a cross-linker, a catalyst, and a biological modulator. This technical guide provides a comprehensive overview of the core applications of C14H32N2O4, with a focus on its use in the synthesis of advanced biomaterials and its immunomodulatory effects. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate further research and development.

Chemical and Physical Properties

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is a viscous, colorless to pale yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C14H32N2O4 | [1][2] |

| Molecular Weight | 292.41 g/mol | |

| CAS Number | 102-60-3 | |

| Density | 1.013 g/mL at 25 °C | |

| Boiling Point | 175-181 °C at 0.8 mmHg | |

| Refractive Index | n20/D 1.4812 | |

| Synonyms | Edetol, Quadrol, 1,1',1'',1'''-(Ethylenedinitrilo)tetra-2-propanol | [1] |

Core Applications

The diverse applications of C14H32N2O4 stem from its bifunctional nature, possessing both tertiary amine and hydroxyl groups. These functionalities allow it to act as a cross-linking agent in polymerization reactions and as a chelating agent for metal ions.

Polymer Chemistry: A Building Block for Advanced Materials

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a crucial monomer and cross-linking agent in the synthesis of various polymers, most notably polyurethanes.[3] Its four hydroxyl groups provide multiple sites for reaction with isocyanates, leading to the formation of highly cross-linked, three-dimensional polymer networks.[3]

C14H32N2O4 is utilized as a monomer in the creation of covalently cross-linked, amorphous shape memory polyurethane foams.[1][2] These foams exhibit the ability to recover their original shape from a temporary, deformed state upon the application of an external stimulus, such as heat. This property makes them highly suitable for a range of biomedical devices, including:

-

Actuators for ischemic stroke treatment: Devices that can be delivered to a blood clot in a compressed form and then expanded to restore blood flow.[1]

-

Thrombus removal devices: Laser-activated devices for the mechanical disruption and removal of blood clots.[1]

-

Self-deployable neuronal electrodes: Electrodes that can be implanted in a minimally invasive manner and then expand to their functional shape.[1]

-

Vascular stents: Scaffolds to keep blood vessels open.[2]

-

Sutures for microsurgery, ocular implants, and bandages. [2]

Experimental Protocol: Synthesis of Shape Memory Polyurethane Foam

A general procedure for the synthesis of polyurethane foams involves the reaction of a polyol component with a diisocyanate in the presence of catalysts and other additives.[4][5]

-

Preparation of the Polyol Mixture:

-

In a reaction vessel, combine the desired amounts of a base polyol (e.g., a polyester or polyether polyol), N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine as a cross-linker, a surfactant (e.g., a silicone-based surfactant), and a catalyst (e.g., a tertiary amine catalyst).[4][5]

-

The ratio of the components will determine the final properties of the foam.

-

-

Mixing and Foaming:

-

Add the diisocyanate (e.g., polymeric methylene diphenyl diisocyanate - pMDI) to the polyol mixture and stir vigorously.[5]

-

Water is often included as a blowing agent, reacting with the isocyanate to produce carbon dioxide gas, which leads to foam expansion.[5]

-

The reaction is typically carried out at room temperature.[5]

-

-

Curing:

-

Allow the foam to rise and cure. The curing time and temperature will depend on the specific formulation.

-

Quantitative Data: Polyurethane Foam Properties

The physical and mechanical properties of polyurethane foams are highly dependent on their formulation. The table below presents a summary of properties for a rigid polyurethane foam, where C14H32N2O4 acts as a catalyst and cross-linker.[3]

| Property | Value |

| Hydroxyl Number | 770 mg KOH/g |

| Nominal Functionality | 4 |

| Nominal Molecular Weight | 292 |

| Density at 77 °F | 8.59 lbs/gal |

| Viscosity at 77 °F | 56000 cps |

As a cross-linking agent, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is instrumental in the fabrication of biocompatible hydrogels that support the growth and proliferation of neural cells.[1] These hydrogels are designed to mimic the extracellular matrix (ECM), providing a supportive scaffold for cell adhesion and outgrowth, which is crucial for neural tissue engineering applications.[1]

Experimental Protocol: Preparation of a Quadrol-Crosslinked Hydrogel

While a specific detailed protocol for a Quadrol-crosslinked hydrogel for neural culture was not found in the immediate search results, a general approach for creating hydrogels for this purpose involves the following steps:

-

Polymer Solution Preparation: Dissolve a base polymer (e.g., gelatin, hyaluronic acid) in a suitable buffer.[6]

-

Cross-linker Addition: Add N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine to the polymer solution. The concentration of the cross-linker will influence the mechanical properties of the hydrogel.

-

Initiation of Cross-linking: The cross-linking reaction may be initiated by a change in temperature, pH, or the addition of an initiator, depending on the specific polymer system.

-

Cell Encapsulation (Optional): For 3D cell culture, neural cells can be suspended in the polymer/cross-linker solution before gelation.[6]

-

Gelation and Characterization: Allow the hydrogel to fully form. Characterize its properties, such as swelling ratio, degradation rate, and mechanical stiffness, to ensure it is suitable for supporting neuronal growth.[7]

Logical Relationship: Hydrogel Properties and Neuronal Growth

References

- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]

- 2. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 3. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]

- 4. Rational Design of a Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of Tetrakis(2-hydroxypropyl)ethylenediamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological effects of Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol. The information is intended to support laboratory safety and inform research and development activities.

Chemical and Physical Properties

Tetrakis(2-hydroxypropyl)ethylenediamine is a polyfunctional amine with a range of applications in industrial and biomedical fields.[1][2][3][4] It is a viscous, colorless to pale yellow liquid at room temperature.[3] Its structure, featuring four hydroxypropyl groups attached to an ethylenediamine backbone, imparts both hydrophilic and basic characteristics.[3][5]

Table 1: Physical and Chemical Properties of Tetrakis(2-hydroxypropyl)ethylenediamine

| Property | Value | Reference(s) |

| CAS Number | 102-60-3 | [6] |

| Molecular Formula | C₁₄H₃₂N₂O₄ | [1] |

| Molecular Weight | 292.41 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [3] |

| Odor | Faint amine-like | [3] |

| Melting Point | 32 °C | [6] |

| Boiling Point | 175 - 181 °C at 1.1 hPa | [6] |

| Flash Point | 211 °C (closed cup) | [6] |

| Density | 1.013 g/mL at 25 °C | [6] |

| Solubility | Soluble in water | [1] |

| Vapor Pressure | 0.000011 hPa at 20 °C | [6] |

| log Pow | -2.08 at 25 °C | [6] |

| pH | 10.4 (10 g/L in H₂O at 20 °C) | [6] |

Hazard Identification and GHS Classification

Tetrakis(2-hydroxypropyl)ethylenediamine is classified as causing serious eye irritation and may cause an allergic skin reaction.[6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[6]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with Tetrakis(2-hydroxypropyl)ethylenediamine.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[8]

-

Hand Protection: Nitrile or other chemically resistant gloves.[8]

-

Body Protection: A laboratory coat.[8]

-

Respiratory Protection: In cases where aerosols or mists may be generated, a NIOSH-approved respirator is recommended.[8]

Handling Procedures

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Avoid contact with skin and eyes.[8]

-

Avoid inhalation of vapors or mists.[6]

-

Use engineering controls to minimize exposure.

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Keep in a cool place.[6]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[6]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

Studies suggest that Tetrakis(2-hydroxypropyl)ethylenediamine exhibits low acute toxicity.[6] However, prolonged or repeated exposure may lead to mild irritation of the skin, eyes, and respiratory tract.[6]

Table 3: Acute Toxicity Data

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat (female) | LD50 | 2,890 mg/kg | [6] |

| Dermal | Rat (male and female) | LD50 | > 2,000 mg/kg | [6] |

Experimental Protocol: Acute Dermal Irritation (Representative OECD 404 Method)

This protocol is a representative example based on the OECD 404 guideline for acute dermal irritation testing.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, fur is removed from a small area (about 6 cm²) of the dorsal skin by clipping.[10]

-

Application: A dose of 0.5 mL of the liquid test substance is applied to the prepared skin area. The site is then covered with a gauze patch and semi-occlusive dressing.[10]

-

Exposure: The exposure period is 4 hours.[10]

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]

-

Scoring: Dermal reactions are scored according to a standardized grading system.

Experimental Protocol: Acute Eye Irritation (Representative OECD 405 Method)

This protocol is a representative example based on the OECD 405 guideline for acute eye irritation testing.

-

Test Animals: Healthy adult albino rabbits are used.[11]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of any effects.[11]

-

Evaluation: Ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored using a standardized system.[7]

Biological Activity: Immunostimulatory Effects

Tetrakis(2-hydroxypropyl)ethylenediamine, under the name Quadrol, has been shown to possess immunostimulant properties, particularly affecting macrophage activity.[13][14]

Macrophage Activation

-

Enhanced Glucose Utilization: Quadrol has been observed to enhance glucose utilization in macrophage cultures in a time and concentration-dependent manner.[15]

-

Increased Phagocytosis: In vitro studies have demonstrated that Quadrol induces a time and concentration-dependent increase in the phagocytosis of polystyrene beads by mouse peritoneal macrophages.[14]

Proposed Signaling Pathway: NF-κB Activation

While the precise signaling pathway of Quadrol-induced macrophage activation has not been fully elucidated, the nuclear factor-kappa B (NF-κB) pathway is a primary candidate. NF-κB is a master regulator of the inflammatory and immune responses in macrophages.[1][3] It is hypothesized that Quadrol, upon interacting with a cell surface receptor, initiates an intracellular signaling cascade that leads to the activation and nuclear translocation of NF-κB, which in turn upregulates the expression of genes involved in macrophage activation, glucose metabolism, and phagocytosis.

Experimental Protocol: In Vitro Macrophage Stimulation and Phagocytosis Assay (Representative)

This protocol describes a general method for assessing the immunostimulatory effects of a test compound on macrophages.

-

Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: Macrophages are exposed to varying concentrations of Tetrakis(2-hydroxypropyl)ethylenediamine for a defined period (e.g., 4 hours).[14]

-

Phagocytosis Assay:

-

Fluorescently labeled polystyrene beads or bacteria (e.g., pHrodo Red E. coli BioParticles) are added to the macrophage cultures.[16]

-

The cells are incubated to allow for phagocytosis.

-

The uptake of the fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.[16]

-

-

Glucose Utilization Assay:

Disposal Considerations

-

Dispose of waste materials in accordance with local, state, and federal regulations.[6]

-